molecular formula C12H18ClNO B13706196 3-(2-Isopropoxyphenyl)azetidine Hydrochloride

3-(2-Isopropoxyphenyl)azetidine Hydrochloride

Cat. No.: B13706196
M. Wt: 227.73 g/mol
InChI Key: DEERKGXVQORHNT-UHFFFAOYSA-N
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Description

3-(2-Isopropoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the one-pot synthesis of azetidines .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for high yield and purity. The use of solid supports and microwave irradiation are common techniques to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Isopropoxyphenyl)azetidine Hydrochloride include other azetidine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical transformations and biological activities .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(2-propan-2-yloxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10;/h3-6,9-10,13H,7-8H2,1-2H3;1H

InChI Key

DEERKGXVQORHNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CNC2.Cl

Origin of Product

United States

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